[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid
Description
Nomenclature and Molecular Structure
The systematic nomenclature of this compound reflects the complexity of its molecular structure and the need for precise chemical identification. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 2-[(pyrrolidin-1-ylcarbonothioyl)thio]acetic acid, which accurately describes the substitution pattern and functional group arrangement. Alternative systematic names include 2-(pyrrolidine-1-carbothioylsulfanyl)acetic acid and [(pyrrolidin-1-ylcarbonothioyl)sulfanyl]acetic acid, all of which convey the same structural information through slightly different nomenclature conventions.
The compound's molecular formula is established as C₇H₁₁NO₂S₂, indicating the presence of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms. The molecular weight is reported as 205.290 daltons according to computational analysis, with some sources providing slightly different values such as 205.302 daltons, reflecting minor variations in calculation methodologies. The Chemical Abstracts Service registry number for this compound is 20069-28-7, providing a unique identifier for database searches and chemical procurement.
The three-dimensional molecular structure features a pyrrolidine ring system connected through a dithiocarbamate linkage to an acetic acid moiety. The pyrrolidine ring adopts a characteristic envelope conformation, while the dithiocarbamate group exhibits planar geometry around the thiocarbonyl carbon atom. The sulfur-sulfur bond length and the orientation of the acetic acid group relative to the heterocyclic ring system contribute to the compound's overall conformational preferences and reactivity patterns.
Historical Context and Discovery
The development and characterization of this compound emerged from broader research efforts focused on dithiocarbamate chemistry and organosulfur compound synthesis during the latter half of the twentieth century. While specific details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the available literature, its development can be contextualized within the systematic exploration of dithiocarbamate derivatives that began in earnest during the 1960s and 1970s.
The compound's registration in major chemical databases dates back to 2005, when it was first catalogued in comprehensive chemical information systems such as those maintained by the National Center for Biotechnology Information. This timeline suggests that the compound gained research attention during the early 2000s, coinciding with increased interest in reversible addition-fragmentation chain transfer polymerization methodologies and related radical chemistry applications.
Historical research efforts in dithiocarbamate chemistry provided the foundational knowledge necessary for understanding and utilizing compounds like this compound. Early investigations into carbon disulfide chemistry and its reactions with amines established the basic synthetic pathways that would later be adapted for preparing more complex dithiocarbamate derivatives. The systematic study of heterocyclic amines as nucleophiles in dithiocarbamate formation reactions contributed directly to the synthetic accessibility of pyrrolidine-containing derivatives.
The compound's emergence in scientific literature coincided with growing recognition of dithiocarbamate compounds as valuable tools in polymer chemistry and materials science. Research groups investigating controlled radical polymerization techniques identified dithiocarbamate derivatives as promising chain transfer agents, leading to increased synthetic efforts directed toward preparing diverse structural variants including this compound.
Significance in Organic Chemistry
This compound occupies a distinctive position within organic chemistry due to its multifunctional structure and versatile reactivity profile. The compound's significance stems from its ability to participate in diverse chemical transformations while serving as a building block for more complex molecular architectures. Its dithiocarbamate functionality renders it particularly valuable in applications requiring controlled radical chemistry, while the carboxylic acid group provides additional sites for chemical modification and conjugation reactions.
The compound's role in reversible addition-fragmentation chain transfer polymerization represents one of its most significant applications in contemporary organic chemistry. Research has demonstrated that dithiocarbamate derivatives, including this compound, function effectively as chain transfer agents in controlled radical polymerization processes. These applications leverage the compound's ability to undergo reversible addition-fragmentation reactions, enabling precise control over polymer molecular weight and architecture.
Contemporary research investigations have revealed the compound's utility in synthetic organic chemistry beyond polymerization applications. The dithiocarbamate functionality exhibits nucleophilic character that enables participation in substitution reactions, while the thiocarbonyl group can undergo various addition and cycloaddition processes. The pyrrolidine ring system contributes conformational rigidity and provides additional sites for functionalization through nitrogen alkylation or acylation reactions.
The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex organosulfur compounds. The combination of multiple reactive sites within a single molecule enables cascade reaction sequences and multi-step synthetic transformations that would be difficult to achieve using simpler starting materials. Research efforts have exploited these capabilities to develop new synthetic methodologies for preparing diverse molecular architectures incorporating dithiocarbamate and heterocyclic structural elements.
Recent investigations have also explored the compound's potential applications in materials science and nanotechnology. The unique combination of functional groups enables the design of hybrid materials that incorporate both organic and inorganic components, while the carboxylic acid functionality facilitates attachment to various substrate surfaces. These applications represent emerging areas of research that may further expand the compound's significance in chemical science.
Properties
IUPAC Name |
2-(pyrrolidine-1-carbothioylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c9-6(10)5-12-7(11)8-3-1-2-4-8/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPAKPEOTIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942089 | |
| Record name | [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20069-28-7 | |
| Record name | ((1-Pyrrolidinylcarbothioyl)thio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20069-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid involves several steps. One common method includes the reaction of pyrrolidine with carbon disulfide to form pyrrolidin-1-ylcarbonothioyl chloride. This intermediate is then reacted with thioacetic acid to yield the final product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thio group can be replaced by other nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrrolidinone derivatives. For instance, a series of pyrrolidinone-hydrazone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including triple-negative breast cancer and melanoma. Among these, certain compounds exhibited significant selectivity towards prostate cancer cells, suggesting that modifications to the pyrrolidine structure can enhance anticancer activity .
Mechanism of Action
The mechanism by which these compounds exert their effects may involve the inhibition of specific kinases that regulate cell migration and proliferation. For example, compounds were shown to reduce cell migration in wound healing assays, indicating potential therapeutic benefits in cancer treatment .
Cosmetic Formulations
Stability and Efficacy
In the realm of cosmetic science, [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid can be utilized as an ingredient in topical formulations. The compound's properties may enhance the stability and efficacy of cosmetic products. Research indicates that formulations containing thioesters can improve skin hydration and provide antioxidant benefits .
Formulation Techniques
Advanced formulation techniques, such as response surface methodology, have been employed to optimize the concentration of this compound in cosmetic products. This approach allows for the assessment of sensory properties and clinical efficacy, ensuring that products meet safety standards while delivering desired outcomes .
Agricultural Applications
Pesticidal Activity
Preliminary research suggests that thioacetic acid derivatives may possess pesticidal properties. The sulfur-containing compounds are known to influence plant metabolism and could be effective in pest management strategies. However, further investigation is required to establish specific applications and efficacy levels in agricultural settings.
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A study evaluating pyrrolidinone-hydrazone derivatives demonstrated significant reductions in cell viability in melanoma cell lines when treated with specific compound concentrations .
- Cosmetic Formulation Development : Research on the incorporation of thioesters into cosmetic formulations showed enhanced moisturizing effects and stability, supporting the use of this compound as a beneficial ingredient .
Mechanism of Action
The mechanism of action of [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid is unique due to its specific structure and reactivity. Similar compounds include:
Pyrrolidine: A five-membered nitrogen-containing heterocycle used in various chemical reactions.
Thioacetic acid: A sulfur-containing compound used in organic synthesis.
Pyrrolidinone derivatives: Compounds with similar structures but different functional groups, leading to varied reactivity and applications
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Biological Activity
Overview
[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is synthesized through a multi-step process involving the reaction of pyrrolidine with carbon disulfide to form pyrrolidin-1-ylcarbonothioyl chloride, which is subsequently reacted with thioacetic acid. The synthesis requires careful control of reaction conditions to ensure high yield and purity.
The biological activity of this compound primarily involves its interaction with various biomolecules through covalent bonding. This interaction can alter protein structures and functions, affecting multiple biochemical pathways. The compound has been shown to modulate protein interactions, which is crucial for understanding its role in cellular processes .
1. Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to pyrrolidine derivatives, including those containing thioacetic acid moieties. For instance, research indicates that various pyrrolidine derivatives exhibit significant cytotoxicity against different cancer cell lines. In particular:
- Cell Lines Tested : The efficacy was evaluated against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1).
- Mechanisms : The compounds were found to inhibit cell viability and migration in these cancer models, suggesting potential as therapeutic agents .
2. Proteomics Research
This compound is utilized in proteomics to study protein interactions and functions. Its ability to form covalent bonds with proteins makes it a valuable tool in understanding protein dynamics and interactions within biological systems.
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of this compound:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate stability in biological systems, although its low bioavailability poses challenges for therapeutic use. Toxicological assessments reveal that at higher concentrations, the compound may exhibit cytotoxic effects; thus, careful dosage optimization is required for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid, and how can reaction conditions be optimized?
The synthesis of thioacetic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example, a common method involves reacting a thiol-containing precursor (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with monochloroacetic acid under alkaline conditions (NaOH) in aqueous media. The reaction is refluxed for 1 hour, neutralized with acetic acid, and purified via recrystallization (propan-1-ol) to achieve ~79% yield . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to enhance yield and purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and sulfur bonding.
- Mass spectrometry (MS) for molecular ion verification.
- Elemental analysis to validate purity.
- X-ray crystallography (if crystalline) for structural elucidation. Computational tools like quantum chemical calculations can predict log P (lipophilicity) and log D (pH-dependent distribution coefficients) to guide experimental design .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking and chemometric analysis are used to correlate structure-activity relationships (SAR). For example:
- Lipinski’s "Rule of Five" evaluates drug-likeness by assessing molecular weight, log P, hydrogen bond donors/acceptors .
- Quantum chemical calculations determine log P and log D to predict membrane permeability. Derivatives with log P 1–3 and log D (pH 7) 0–2 are optimal for bioavailability .
- Toxicity prediction via software (e.g., ProTox-II) identifies structural alerts (e.g., alkoxy substituents reduce toxicity in quinoline-thioacetic acid derivatives) .
Q. What methodologies resolve contradictions in biological activity data for sulfur-containing acetic acid derivatives?
Contradictions often arise from differences in bioavailability, ionization states, or assay conditions. For example:
- Sodium salts of 2-((quinolin-4-yl)thio)acetic acid exhibit higher toxicity than free acids due to increased solubility and cellular uptake .
- Comparative studies using standardized in vitro models (e.g., Paulownia rhizogenesis assays) under controlled pH and nutrient conditions can isolate structural effects .
- Multivariate statistical analysis (e.g., PCA) identifies confounding variables like solvent polarity or metabolic stability .
Q. How do structural modifications influence the fungicidal and plant-growth-promoting properties of this compound analogs?
SAR studies reveal:
- Heterocyclic substitutions : Triazole or quinoline moieties enhance antifungal activity by targeting fungal cytochrome P450 enzymes .
- Alkyl/aryl thioether chains : Longer chains (e.g., dodecyl) improve lipophilicity and membrane interaction but may increase cytotoxicity .
- Ionizable groups : Sodium salts of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives enhance water solubility and rhizogenesis stimulation by 15–20% compared to parent acids .
Q. What experimental models are suitable for evaluating the toxicity of this compound derivatives?
- In silico models : Use ADMET predictors (e.g., SwissADME) to screen for hepatotoxicity or mutagenicity .
- In vitro assays : Measure IC₅₀ in cell lines (e.g., human fibroblasts) or sperm motility inhibition (e.g., QAC-1 reduces motility by 15–20%) .
- In vivo models : Test acute toxicity (e.g., rat oral LDLo = 250 mg/kg for related compounds) and monitor SOₓ emissions during thermal decomposition .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfur-containing intermediates to avoid oxidation .
- Biological Testing : Use negative controls (e.g., intact explants in plant assays) and triplicate measurements to ensure reproducibility .
- Data Presentation : Follow IUPAC guidelines for nomenclature and SI units, and use scatter plots or dose-response curves to highlight trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
